LogP Advantage vs. N‑(Sec‑butyl)‑4‑methoxyaniline – Lipophilicity Increase of 0.78 Log Units
The target compound exhibits a computed LogP (octanol‑water partition coefficient) of 3.68, compared with 2.91 for the closest 4‑methoxy analog N‑(sec‑butyl)‑4‑methoxyaniline . This 0.78 log unit increase arises from the replacement of the para‑methoxy group with an isopropoxy group and corresponds to a ~6‑fold higher predicted partition coefficient, which can enhance passive membrane permeability in cell‑based assays and improve extraction into organic solvents during synthesis.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6842 |
| Comparator Or Baseline | N‑(Sec‑butyl)‑4‑methoxyaniline; LogP = 2.9056 |
| Quantified Difference | ΔLogP = +0.7786 (≈ 0.78 log units) |
| Conditions | Computational prediction using vendor‑provided algorithm; TPSA identical (21.26 Ų) for both compounds |
Why This Matters
A ΔLogP of 0.78 alters predicted membrane permeability and organic‑phase partitioning enough to impact both biological activity and synthetic work‑up, making the isopropoxy compound the preferred choice when higher lipophilicity is required without increasing molecular weight.
